molecular formula C6H8N4O2 B1593411 2-Hydrazinyl-5-methyl-3-nitropyridine CAS No. 21901-25-7

2-Hydrazinyl-5-methyl-3-nitropyridine

Cat. No.: B1593411
CAS No.: 21901-25-7
M. Wt: 168.15 g/mol
InChI Key: XDMWWISPNLFVGD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H8N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine typically involves the nitration of 5-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-5-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methyl-3-nitropyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-3-methyl-5-nitropyridine: Similar structure but with the methyl group at a different position.

    2-Amino-5-methyl-3-nitropyridine: Similar but with an amino group instead of a hydrazinyl group.

    2-Hydroxy-5-methyl-3-nitropyridine: Contains a hydroxy group instead of a hydrazinyl group.

Uniqueness

2-Hydrazinyl-5-methyl-3-nitropyridine is unique due to the presence of both hydrazinyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and biological research .

Properties

IUPAC Name

(5-methyl-3-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)6(9-7)8-3-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWWISPNLFVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649569
Record name 2-Hydrazinyl-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-25-7
Record name 2-Hydrazinyl-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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